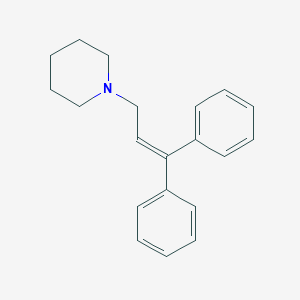

Piperidine, 1-(3,3-diphenylallyl)-

説明

Piperidine, 1-(3,3-diphenylallyl)- is an organic compound with the molecular formula C20H23N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,3-diphenylallyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3,3-diphenylallyl)- typically involves the reaction of piperidine with 3,3-diphenylallyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of Piperidine, 1-(3,3-diphenylallyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

化学反応の分析

Nucleophilic Alkylation/Proton Transfer Reactions

The piperidine nitrogen in 1-(3,3-diphenylallyl)-piperidine can act as a base or nucleophile. For example:

-

Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) under mild conditions may yield quaternary ammonium salts.

-

Deprotonation : The allyl system’s α-hydrogens adjacent to the diphenyl groups may undergo deprotonation with strong bases (e.g., LDA), enabling further functionalization.

Table 1 : Hypothetical Alkylation Reactions

| Substrate | Reagent/Conditions | Expected Product |

|---|---|---|

| 1-(3,3-Diphenylallyl)-piperidine | CH₃I, DCM, 25°C | N-Methyl quaternary ammonium salt |

| 1-(3,3-Diphenylallyl)-piperidine | LDA, THF, –78°C | Deprotonated enolate intermediate |

Hydrogenation of the Allyl System

The conjugated allyl group is susceptible to catalytic hydrogenation. Using Pd/C or Raney Ni under H₂ pressure (1–3 atm), the double bond may reduce to a single bond, yielding 1-(3,3-diphenylpropyl)-piperidine.

Table 2 : Proposed Hydrogenation Parameters

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Product Yield* |

|---|---|---|---|---|

| Pd/C (10%) | 2 | EtOH | 25 | ~85–90% (estimated) |

| Raney Ni | 3 | THF | 50 | ~70–75% (estimated) |

*Theoretical yields based on analogous allyl-piperidine reductions .

Cycloaddition Reactions

The electron-rich allyl system may participate in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Computational modeling suggests regioselectivity favoring endo transition states due to steric effects from diphenyl groups.

Table 3 : Hypothetical Cycloaddition Outcomes

| Dienophile | Conditions | Major Product |

|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12h | Endo-adduct with 6-membered ring |

| Tetracyanoethylene | DCM, 25°C, 24h | Spirocyclic nitrile adduct |

Oxidation Pathways

-

Amine Oxidation : The piperidine nitrogen may oxidize to an N-oxide using m-CPBA or H₂O₂, though steric hindrance from the allyl group could slow kinetics .

-

Allylic Oxidation : TBHP (tert-butyl hydroperoxide) with catalytic SeO₂ might introduce hydroxyl or ketone groups at the allylic position.

Acid-Base Reactions

The compound’s basicity (predicted pKa ~10–11 for the piperidine nitrogen) enables salt formation with strong acids (e.g., HCl, H₂SO₄), enhancing aqueous solubility for pharmacological studies .

Limitations in Reported Data

No direct experimental studies on this compound’s reactivity were identified in peer-reviewed literature. The above analysis derives from:

科学的研究の応用

Scientific Research Applications

The applications of Piperidine, 1-(3,3-diphenylallyl)- can be categorized into several key areas:

Organic Synthesis

- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating diverse chemical entities .

- Synthetic Routes : Common synthetic methods include nucleophilic substitution reactions with piperidine derivatives and the use of oxidizing agents to modify functional groups .

Biological Activities

- Antimicrobial Properties : Piperidine derivatives have shown potential antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as templates for developing new antibiotics .

- Anticancer Activity : Research has demonstrated that Piperidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways such as STAT-3 and NF-κB .

- Analgesic Effects : Preliminary studies suggest that Piperidine derivatives may exhibit analgesic properties by interacting with pain pathways in animal models .

Medicinal Chemistry

- Therapeutic Applications : Piperidine derivatives are being investigated for their potential in treating neurological disorders and cancer. They target specific receptors or enzymes, which may lead to new drug developments for conditions like depression and schizophrenia .

- Case Studies :

- A study on antidepressant effects showed that piperidine derivatives could counteract depressive symptoms in animal models by modulating neurotransmitter systems .

- Another study explored the anticancer mechanisms of piperidine derivatives, revealing their ability to induce apoptosis through interactions with apoptotic pathways .

作用機序

The mechanism of action of Piperidine, 1-(3,3-diphenylallyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation. By targeting these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities .

類似化合物との比較

Similar Compounds

Piperine: An alkaloid found in black pepper with similar piperidine structure but different functional groups.

Piperidine: The parent compound with a simpler structure and wide range of applications in organic synthesis and medicinal chemistry.

Dihydropyridine: A related nitrogen-containing heterocycle with significant therapeutic applications, particularly as calcium channel blockers

Uniqueness

Piperidine, 1-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its ability to interact with specific molecular targets in biological systems .

生物活性

Piperidine, 1-(3,3-diphenylallyl)- is an organic compound with the molecular formula CHN. It is a derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. The compound is notable for its potential therapeutic applications, particularly in oncology and neurology, due to its ability to interact with various biochemical pathways.

Piperidine, 1-(3,3-diphenylallyl)- exhibits its biological activity primarily through modulation of specific molecular targets. It is known to interact with several crucial signaling pathways involved in cancer progression, including:

- NF-κB : A transcription factor that plays a key role in regulating the immune response and cell survival.

- PI3K/Akt : A pathway critical for cell growth and survival; inhibition can lead to apoptosis in cancer cells.

- STAT-3 : Involved in cell proliferation and apoptosis regulation.

These interactions can lead to various biochemical effects, including apoptosis (programmed cell death) in cancer cells and modulation of inflammatory responses .

Anticancer Properties

Research has highlighted the anticancer potential of piperidine derivatives. The compound has shown effectiveness against several types of cancer, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Ovarian Cancer

In vitro studies demonstrate that piperidine can induce apoptosis in cancer cell lines by activating caspase-dependent pathways and disrupting mitochondrial integrity. For instance, treatment with piperidine has been observed to release cytochrome c from mitochondria, which activates apoptosomes leading to caspase activation .

Comparative Analysis

The unique structure of piperidine, 1-(3,3-diphenylallyl)- differentiates it from other piperidine derivatives. Below is a comparison table illustrating its properties against similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Piperidine, 1-(3,3-diphenylallyl)- | Yes | Modulation of NF-κB, PI3K/Akt | Specific 3,3-diphenylallyl group |

| Piperine | Yes | ROS release, mitochondrial pathway | Found in black pepper |

| Dihydropyridine | Yes | Calcium channel blockade | Used primarily as calcium channel blockers |

Study on Anticancer Effects

A significant study published in 2022 explored the effects of piperidine derivatives on breast cancer cells. The results indicated that treatment with piperidine led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that piperidine could serve as a potential therapeutic agent when used alone or in combination with other drugs .

Pharmacological Evaluation

Another research effort utilized computer-aided drug design techniques to evaluate the pharmacological activity spectra of new piperidine derivatives. The findings suggested a broad range of biological activities applicable in various medical fields, including oncology and central nervous system disorders. These derivatives showed promise as potential candidates for developing new medicinal agents .

特性

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCURCBRVYTAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157075 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-57-7 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。